

Application Notes and Protocols for Metal Extraction Using Triisobutyl Phosphate

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Compound of Interest

Compound Name: Triisobutyl phosphate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Triisobutyl phosphate (TIBP) is a potent polar solvent and a neutral organophosphorus extractant widely utilized in hydrometallurgy for the selective separation and purification of various metals.^{[1][2][3][4]} It is a colorless to pale yellow liquid with low water solubility and a high boiling point, making it suitable for liquid-liquid extraction processes.^{[3][5]} While much of the scientific literature focuses on its isomer, tri-n-butyl phosphate (TBP), the principles and applications are highly comparable. TIBP's branched isobutyl groups can offer advantages such as lower viscosity and improved solubility.^{[3][4]} This document provides detailed application notes and protocols for utilizing TIBP in metal extraction.

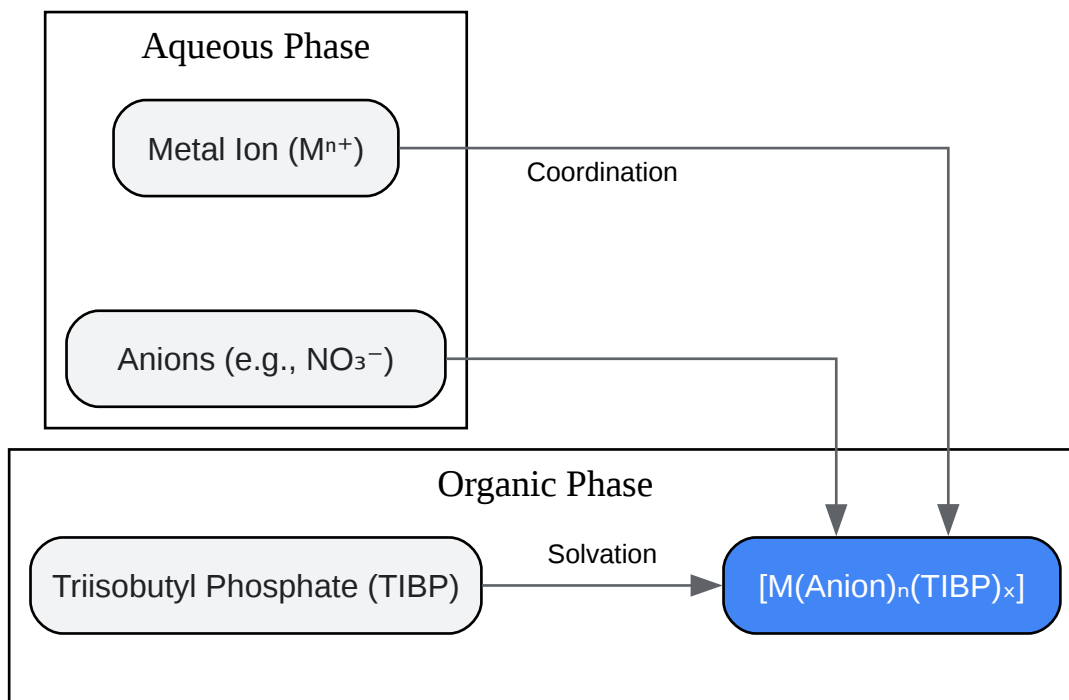
Principle of Extraction

TIBP functions as a solvating extractant. The extraction mechanism relies on the formation of a neutral, stable complex between a metal salt (typically a nitrate) and TIBP, which is then preferentially dissolved into an organic diluent like kerosene. The core of this interaction is the donation of electrons from the oxygen atom of the phosphoryl group (P=O) in the TIBP molecule to the metal cation, forming a coordination complex.^{[6][7]}

For example, the extraction of a divalent metal nitrate, $M(NO_3)_2$, can be represented by the following equilibrium:



The efficiency of this extraction is influenced by factors such as the acidity of the aqueous phase, the concentration of TIBP in the organic phase, and the temperature.



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Diagram 1: Solvation extraction mechanism of TIBP.

Applications in Metal Extraction

TIBP is a versatile extractant for a wide range of metals, crucial in nuclear fuel reprocessing, rare earth element separation, and the purification of various other valuable metals.^{[1][8]}

- **Actinides (Uranium and Plutonium):** TIBP is highly effective in the extraction of uranium (VI) and plutonium (IV) from nitric acid solutions. This forms the basis of the PUREX (Plutonium Uranium Redox Extraction) process in nuclear fuel reprocessing, where uranium and plutonium are selectively separated from fission products.^{[8][9][10][11][12]}
- **Rare Earth Elements (REEs):** TIBP is used to extract and separate rare earth elements such as neodymium, cerium, lanthanum, and yttrium from acidic solutions.^{[1][13][14]} The

extractability of REEs from a nitric acid medium generally increases with increasing atomic number.[13]

- Other Metals: TBP has demonstrated high extraction efficiency for a variety of other metals, including iron, palladium, tin, antimony, copper, and zinc, from acidic solutions.[6][7][15][16]

Data Presentation: Extraction Efficiencies

The following tables summarize quantitative data on the extraction of various metals using TBP/TBP under different experimental conditions.

Table 1: Extraction of Rare Earth Elements (REEs)

Metal Ion	TBP Concentration	Aqueous Phase [H ⁺]	Extraction (%E)	Reference
Neodymium (Nd)	3.65 mol L ⁻¹	0.63 mol L ⁻¹	~95%	[13]
Cerium (Ce)	3.65 mol L ⁻¹	0.63 mol L ⁻¹	~90%	[13]
Lanthanum (La)	3.65 mol L ⁻¹	0.63 mol L ⁻¹	~87%	[6][13]
Yttrium (Y)	3.65 mol L ⁻¹	0.63 mol L ⁻¹	~80%	[6][13]
Dysprosium (Dy ³⁺)	BTMPPA/TBP/ph enol (1:1:2)	0.01 mol/L solution	81%	[6]

| Praseodymium (Pr³⁺) | BTMPPA/TBP/phenol (1:1:2) | 0.01 mol/L solution | 32.9% |[6] |

Table 2: Extraction of Other Metals

Metal Ion	TBP Concentration	Aqueous Phase	Extraction (%E)	Reference
Palladium (Pd)	0.0054 M	Low acidic solution	Quantitative (>99.9%)	[16]
Tin (Sn)	1 M TBP	1.2 M HCl	>97%	[6]
Antimony (Sb)	1 M TBP	4 M HCl	~95%	[6]
Iron (Fe ³⁺)	12.5 vol% TBP	HCl wet-process phosphoric acid	100% (3-stage)	[7]
Copper (Cu ²⁺)	10% TBP	pH 1.3	87%	[6]

| Zinc (Zn²⁺) | 10% TBP | pH 1.3 | 78% |[6] |

Experimental Protocols

The following protocols provide a general framework for laboratory-scale metal extraction using TBP.

Protocol 1: General Procedure for Metal Extraction

This protocol outlines a standard batch extraction of a metal ion from an aqueous acidic solution.

1. Materials and Reagents:

- Organic Phase: **Triisobutyl phosphate** (TIBP, analytical grade), Diluent (e.g., kerosene, dodecane).
- Aqueous Phase: Metal salt (e.g., uranyl nitrate, neodymium chloride), Acid (e.g., Nitric acid, Hydrochloric acid), Deionized water.
- Apparatus: Separatory funnels, mechanical shaker, pH meter, analytical balance, volumetric flasks, pipettes, beakers, and an appropriate analytical instrument for metal concentration analysis (e.g., ICP-OES, AAS).

2. Preparation of Solutions:

- Organic Phase Preparation: Prepare the desired concentration of TIBP in the chosen diluent (e.g., 30% v/v TIBP in kerosene). To achieve this, mix 30 mL of TIBP with 70 mL of kerosene in a volumetric flask and mix thoroughly.[6]
- Aqueous Feed Preparation: Dissolve a known quantity of the metal salt in deionized water. Adjust the acidity to the desired level by adding a calculated volume of the concentrated acid.[6]

3. Extraction Procedure:

- Place equal volumes of the prepared aqueous feed and organic phase into a separatory funnel (e.g., 20 mL of each for a 1:1 phase ratio).[6]
- Stopper the funnel and shake vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and to allow the system to reach equilibrium. A mechanical shaker is recommended for consistency.[6]
- Allow the phases to separate completely. The less dense organic phase will typically be the top layer.[6]
- Carefully separate the two phases, collecting the aqueous phase (raffinate) and the organic phase (loaded solvent) into separate, labeled beakers.[6]
- Take a sample from both the raffinate and the loaded organic phase for metal concentration analysis.[6]

4. Analysis:

- Determine the concentration of the metal in the initial aqueous feed, the raffinate, and the loaded organic phase using a suitable analytical technique.
- Calculate the distribution ratio (D) and the extraction percentage (%E) using the following formulas:[6]
 - $D = [\text{Metal}]_{\text{org}} / [\text{Metal}]_{\text{aq}}$

- $\%E = (D / (D + V_{aq} / V_{org})) * 100$ (Where V_{aq} and V_{org} are the volumes of the aqueous and organic phases, respectively).

Protocol 2: Metal Stripping from Loaded Organic Phase

This protocol describes how to recover the extracted metal from the organic phase.

1. Materials and Reagents:

- Loaded Organic Phase (from Protocol 1).
- Stripping Solution: A suitable stripping agent, often a dilute acid solution (e.g., 0.01 M HNO_3) or deionized water.[\[6\]](#)[\[10\]](#)

2. Stripping Procedure:

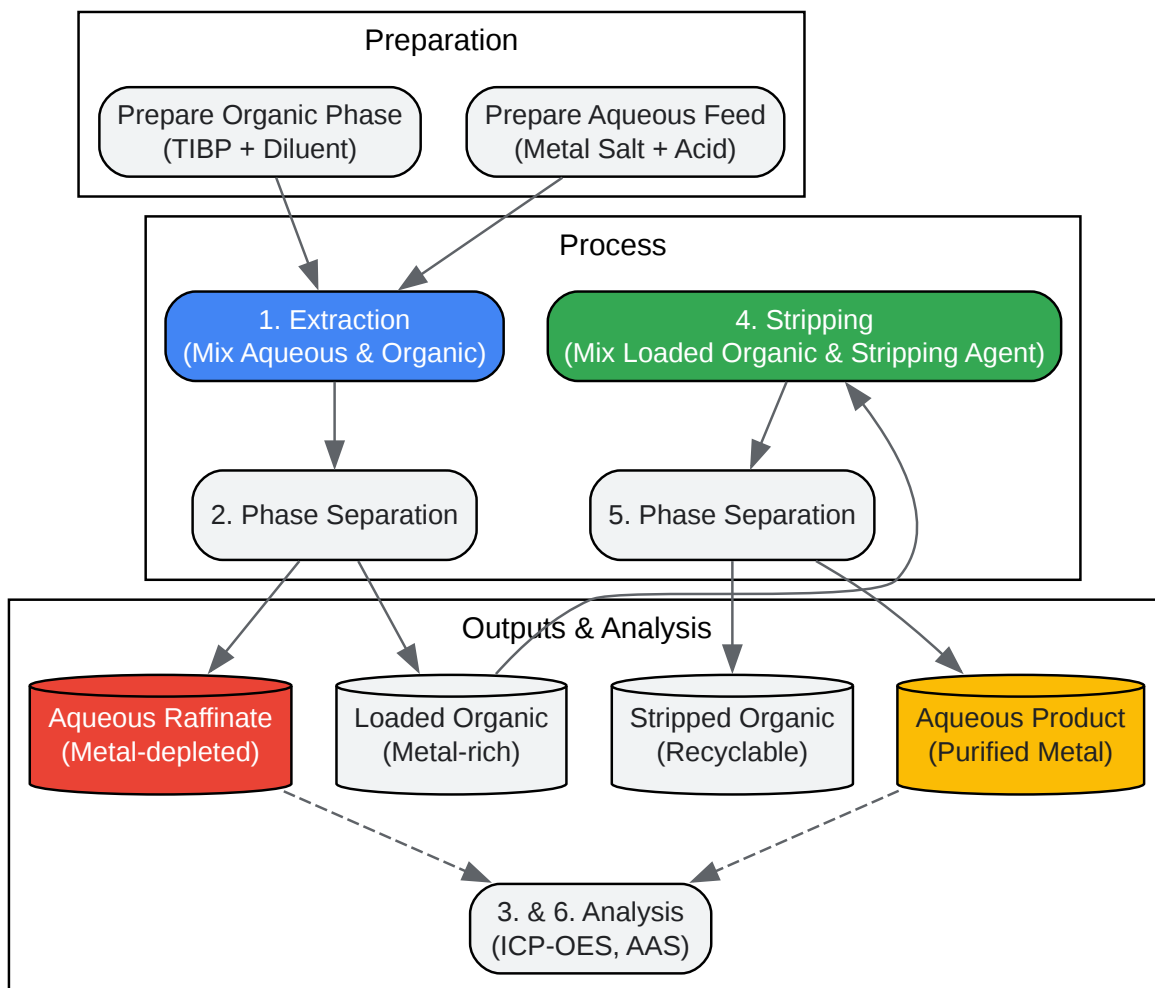
- Place a known volume of the loaded organic phase into a clean separatory funnel.
- Add a specific volume of the stripping solution. The organic-to-aqueous phase ratio can be adjusted to concentrate the metal in the strip solution.
- Shake for a sufficient time (e.g., 10-15 minutes) to allow the metal to transfer back to the aqueous phase.[\[6\]](#)
- Allow the phases to separate and collect the aqueous strip solution (now containing the purified metal) and the stripped organic phase.[\[6\]](#)
- The stripped TIBP can often be recycled for subsequent extractions.[\[6\]](#)

3. Analysis:

- Determine the metal concentration in the aqueous strip solution and the stripped organic phase to calculate the stripping efficiency.

Experimental Workflow Visualization

The overall process for metal extraction and recovery using TIBP can be visualized as a multi-step workflow.



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Diagram 2: General workflow for metal extraction and stripping.

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